molecular formula C7H12O4 B1247689 Gabosine F

Gabosine F

Cat. No. B1247689
M. Wt: 160.17 g/mol
InChI Key: FQFXYFNHFVFHPV-KNOQVVGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabosine F is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Efforts and Biological Activities : Gabosines, including Gabosine F, have been subjects of continuous synthetic efforts due to their unique structures and intriguing biological activities. A study demonstrated multistep total syntheses of natural and non-natural gabosines using a chemoenzymatic approach, confirming their chemical structures and absolute configurations via X-ray diffraction (Tibhe et al., 2016).

  • Carbocyclization of Carbohydrates : A pivotal study achieved the first synthesis of Gabosine F from l-arabinose. This process involved silica gel/chloramine T mediated intramolecular nitrile oxide-alkene cycloaddition, confirming Gabosine F's absolute configuration (Shing et al., 2009).

  • Review on Total Syntheses : A comprehensive review on the total synthesis of gabosines, including Gabosine F, highlighted various strategies used to prepare these natural products. This review emphasized methods for forming the carbocyclic ring and discussed future research directions (Mac et al., 2012).

Biological Properties and Applications

  • DNA-Binding Properties : Gabosines, including newly identified gabosines L, N, and O, were studied for their DNA-binding properties. This research utilized a thin-layer chromatography technique for binding studies, indicating a potential for gabosines in DNA interaction analysis (Tang et al., 2000).

  • Biosynthesis Studies : Research on the biosynthesis of Gabosines A-C revealed that these compounds, structurally related to shikimic acid, are formed via a pentose phosphate pathway, differing from the shikimate pathway. This study provided insights into the biosynthetic origins of gabosines (Höfs et al., 2000).

  • Glycosidase Inhibition Studies : A study on the total synthesis of (–)-Gabosine J and its derivatives revealed that (–)-Gabosine J inhibits α-mannosidase, while its reduced form gabosinol J-α inhibits β-galactosidase. This indicates the potential of gabosines in glycosidase inhibition research (Vidyasagar & Sureshan, 2014).

  • α-Glucosidase Inhibitory Activity : Gabosines P and Q, isolated from Streptomyces, demonstrated α-glucosidase inhibitory activity, suggesting their potential as anti-diabetes agents. Gabosine P, in particular, showed higher potency than the control acarbose (Wei et al., 2016).

properties

Product Name

Gabosine F

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one

InChI

InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1

InChI Key

FQFXYFNHFVFHPV-KNOQVVGMSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](C1=O)O)O)O

Canonical SMILES

CC1CC(C(C(C1=O)O)O)O

synonyms

gabosine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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